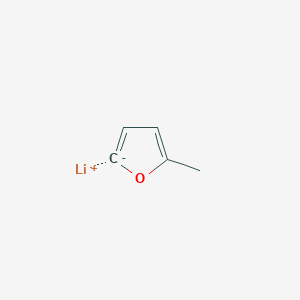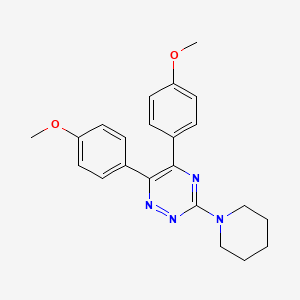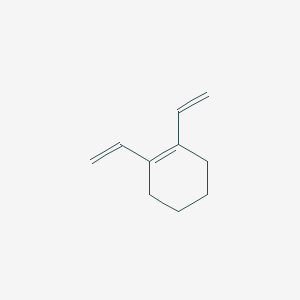
1,2-Diethenylcyclohex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diethenylcyclohex-1-ene is an organic compound with a unique structure characterized by a cyclohexene ring substituted with two ethenyl groups at the 1 and 2 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Diethenylcyclohex-1-ene can be synthesized through several methods. One common approach involves the alkylation of cyclohexene with ethenyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexene, followed by the addition of ethenyl halides to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes using transition metal catalysts. These catalysts facilitate the addition of ethenyl groups to the cyclohexene ring, often under high-pressure and high-temperature conditions to achieve high yields and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Diethenylcyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid or osmium tetroxide.
Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups using hydrogenation catalysts like palladium on carbon.
Substitution: The ethenyl groups can participate in substitution reactions with nucleophiles, leading to the formation of substituted cyclohexenes.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, osmium tetroxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Nucleophiles such as halides, amines, or alcohols
Major Products
Oxidation: Epoxides, diols
Reduction: Ethyl-substituted cyclohexenes
Substitution: Various substituted cyclohexenes depending on the nucleophile used
Aplicaciones Científicas De Investigación
1,2-Diethenylcyclohex-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers and advanced materials due to its reactive ethenyl groups.
Mecanismo De Acción
The mechanism of action of 1,2-Diethenylcyclohex-1-ene involves its reactive ethenyl groups, which can undergo various chemical transformations. These transformations often involve the formation of reactive intermediates such as carbocations or radicals, which then participate in further reactions to form the final products. The molecular targets and pathways depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dimethylcyclohexene: Similar structure but with methyl groups instead of ethenyl groups.
Cyclohexene: The parent compound without any substituents.
1,2-Diethylcyclohex-1-ene: Similar structure with ethyl groups instead of ethenyl groups.
Uniqueness
1,2-Diethenylcyclohex-1-ene is unique due to its ethenyl substituents, which provide additional reactivity compared to similar compounds. This increased reactivity makes it a valuable intermediate in organic synthesis and materials science.
Propiedades
Número CAS |
53081-66-6 |
|---|---|
Fórmula molecular |
C10H14 |
Peso molecular |
134.22 g/mol |
Nombre IUPAC |
1,2-bis(ethenyl)cyclohexene |
InChI |
InChI=1S/C10H14/c1-3-9-7-5-6-8-10(9)4-2/h3-4H,1-2,5-8H2 |
Clave InChI |
GJFJVJVPASAWPR-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=C(CCCC1)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


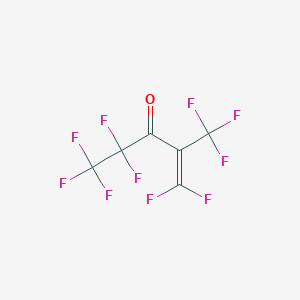
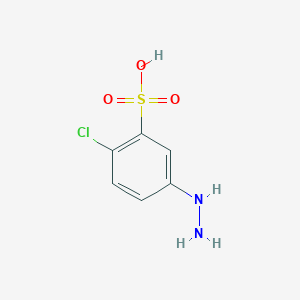
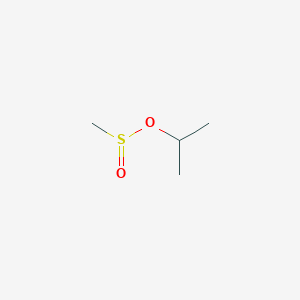
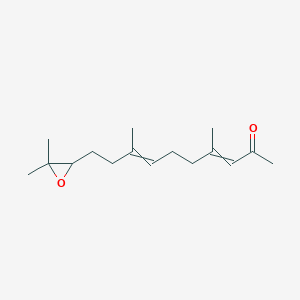
![Benzoic acid, 4-[(trichloroacetyl)amino]-](/img/structure/B14639114.png)
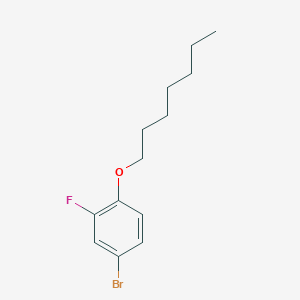
![1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-](/img/structure/B14639122.png)

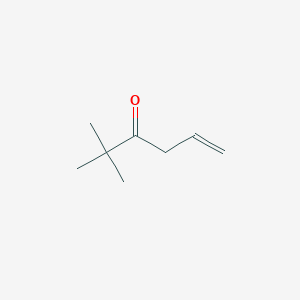
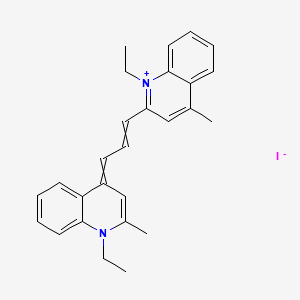
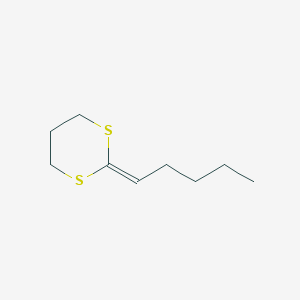
![Ethyl 2-[(3-hydroxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B14639161.png)
